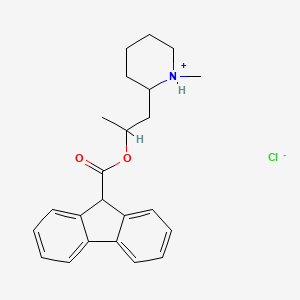
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a fluorene core, a carboxylic acid group, and a piperidyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of fluorene-9-carboxylic acid. This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromyl chloride. The resulting fluorene-9-carboxylic acid is then esterified with 1-methyl-2-(1-methyl-2-piperidyl)ethanol under acidic conditions to form the desired ester.
Industrial Production Methods: In an industrial setting, the production process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorene core can be further oxidized to produce fluorenone derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or amines.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Fluorene-9-carboxylic acid: The parent compound without the ester group.
9-Fluorenone-2-carboxylic acid: A related compound with a different substitution pattern on the fluorene ring.
9-Methyl-9H-fluorene-2-carboxylic acid: A fluorene derivative with a methyl group on the fluorene ring.
Uniqueness: This compound is unique due to its specific ester group and the presence of the piperidyl moiety, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
67227-22-9 |
|---|---|
Fórmula molecular |
C23H28ClNO2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-16(15-17-9-7-8-14-24(17)2)26-23(25)22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22;/h3-6,10-13,16-17,22H,7-9,14-15H2,1-2H3;1H |
Clave InChI |
BAVLLEOJRMGVJX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC[NH+]1C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


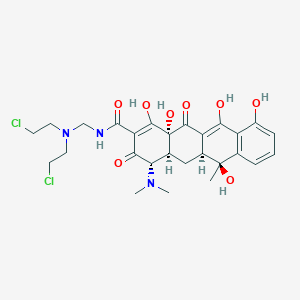
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
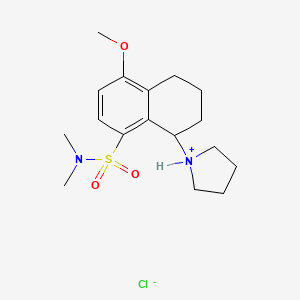


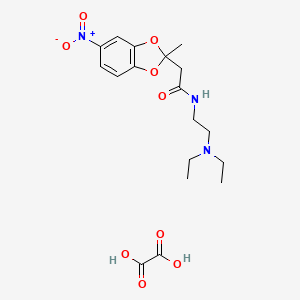

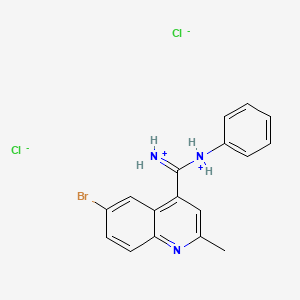
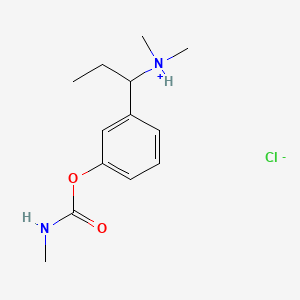
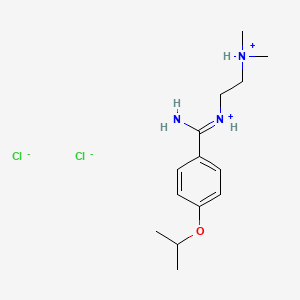
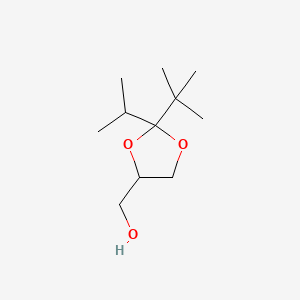

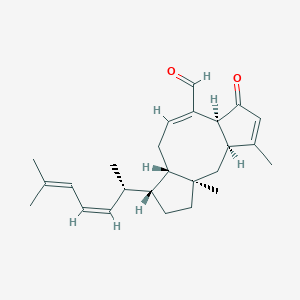
![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
